molecular formula C8H12F3NO3 B13967247 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid

2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid

Cat. No.: B13967247
M. Wt: 227.18 g/mol
InChI Key: NSCREODWCPBXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid is an organic compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of Methoxyacetic Acid Moiety: The methoxyacetic acid moiety can be attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds are utilized under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxyacetic acid moiety may facilitate its transport and metabolism within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the trifluoromethyl and methoxyacetic acid groups, resulting in different chemical properties and biological activities.

    Trifluoromethylpyrrolidine: Contains the trifluoromethyl group but lacks the methoxyacetic acid moiety, leading to variations in reactivity and application.

    Methoxyacetic acid derivatives: These compounds share the methoxyacetic acid moiety but differ in the attached functional groups, affecting their overall behavior.

Uniqueness

2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)acetic acid is unique due to the combination of its trifluoromethyl group and methoxyacetic acid moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

2-[[1-(trifluoromethyl)pyrrolidin-2-yl]methoxy]acetic acid

InChI

InChI=1S/C8H12F3NO3/c9-8(10,11)12-3-1-2-6(12)4-15-5-7(13)14/h6H,1-5H2,(H,13,14)

InChI Key

NSCREODWCPBXCI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(F)(F)F)COCC(=O)O

Origin of Product

United States

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